Product packaging for 4-(Difluoromethyl)isoquinoline(Cat. No.:)

4-(Difluoromethyl)isoquinoline

Cat. No.: B11910742
M. Wt: 179.17 g/mol
InChI Key: IGUGVQIWPKCAHR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)isoquinoline (CAS 862075-83-0) is a valuable fluorinated building block in organic and medicinal chemistry research. With a molecular formula of C 10 H 7 F 2 N and a molecular weight of 179.17 g/mol, this compound features an isoquinoline scaffold substituted with a difluoromethyl group, a modification that can significantly alter the physicochemical properties of a molecule . The incorporation of fluorine atoms is a common strategy in drug discovery to enhance metabolic stability, membrane permeability, and bioavailability . This compound serves as a key synthetic intermediate for constructing more complex molecules. Researchers utilize it in various catalytic processes, including visible-light-induced radical difluoromethylation and palladium-catalyzed cross-coupling reactions, to introduce the difluoromethylated heterocycle into target structures . The isoquinoline core is a privileged structure in pharmacology, found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-HIV properties . As such, this compound is of significant interest for the synthesis and evaluation of novel bioactive molecules and tool compounds for chemical biology . Handling Note: For optimal stability, it is recommended to store this product in a dark place under an inert atmosphere at room temperature . Please refer to the relevant Safety Data Sheet for detailed handling information. Please Note: This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2N B11910742 4-(Difluoromethyl)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

4-(difluoromethyl)isoquinoline

InChI

InChI=1S/C10H7F2N/c11-10(12)9-6-13-5-7-3-1-2-4-8(7)9/h1-6,10H

InChI Key

IGUGVQIWPKCAHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(F)F

Origin of Product

United States

Mechanistic Investigations of 4 Difluoromethyl Isoquinoline Formation Reactions

Elucidation of Reaction Pathways and Intermediates

The formation of 4-(difluoromethyl)isoquinoline derivatives often proceeds through complex, multi-step reaction pathways involving various transient intermediates. Research has shown that these reactions can be initiated through different strategies, including visible-light-promoted processes and metal-catalyzed couplings.

A common pathway involves the generation of a difluoromethyl radical (•CF2H), which then participates in a cascade of reactions. For instance, in the visible-light-driven difluoromethylation of isocyanides, an electrophilic S-(difluoromethyl)diarylsulfonium salt serves as a precursor to the •CF2H radical under photoredox catalysis. acs.org This radical then adds to the isocyanide, initiating a cyclization process that ultimately yields the difluoromethylated isoquinoline (B145761) or phenanthridine (B189435) product. acs.org

Another pathway involves the direct functionalization of the isoquinoline core. For example, the synthesis of 1,4-disubstituted isoquinoline derivatives can be achieved in a single step starting from isoquinoline. This process entails a nucleophilic addition at the 1-position, followed by an electrophilic trapping at the 4-position. researchgate.net While this specific example doesn't directly detail difluoromethylation, it illustrates a general strategy for functionalizing the isoquinoline scaffold that could be adapted for introducing a difluoromethyl group.

In the context of forming related heterocyclic structures, such as difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, the reaction proceeds via a direct decarboxylative coupling. acs.org The proposed mechanism involves the generation of a difluoroarylmethyl radical from α,α-difluorophenylacetic acid, which then adds to the benzimidazole (B57391) moiety, followed by an intramolecular cyclization to form the final product. acs.org Control experiments in these studies often confirm the presence of radical intermediates. acs.org

The table below summarizes key intermediates identified or proposed in various reaction pathways leading to difluoromethylated isoquinoline and related heterocyclic systems.

Reaction Type Starting Materials Proposed Intermediates Final Product Class Reference
Photoredox CatalysisIsocyanides, S-(Difluoromethyl)diarylsulfonium saltDifluoromethyl radical (•CF2H), Nitrogen-centered radicalDifluoromethylated phenanthridines and isoquinolines acs.org
Decarboxylative Coupling2-Arylbenzoimidazoles, α,α-Difluorophenylacetic acidDifluoroarylmethyl radical, Radical adduct, Cyclized radicalDifluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones acs.org
Electrochemical N-ortho-Selective DifluoromethylationQuinoline (B57606) N-oxides, Sodium difluoromethanesulfinateDifluoromethyl radical (•CF2H), Radical adductN-ortho-selective difluoromethylated quinoline N-oxides acs.org

Role of Radical Species and Single Electron Transfer (SET) Processes

Radical species and single electron transfer (SET) processes are central to many modern methods for synthesizing difluoromethylated compounds, including this compound derivatives. beilstein-journals.orgmdpi.com These processes allow for the generation of highly reactive intermediates under mild conditions, often facilitated by photoredox or electrochemical methods. acs.orgbeilstein-journals.org

The generation of the key difluoromethyl radical (•CF2H) is frequently the initial step. This can be achieved from various precursors through SET. For example, S-(difluoromethyl)sulfonium salts can generate •CF2H radicals under the influence of an excited-state photocatalyst. beilstein-journals.org Similarly, an electron donor–acceptor (EDA) complex between an amine and a difluoroacetamide reagent can lead to a difluoroacetamide radical via SET. beilstein-journals.org

Once formed, the difluoromethyl radical adds to a suitable acceptor, such as an alkene or an isocyanide, to form a new carbon-centered radical intermediate. beilstein-journals.org This intermediate can then undergo further transformations, such as intramolecular cyclization, to build the heterocyclic core. beilstein-journals.org The involvement of radical species is often confirmed through control experiments where the addition of radical scavengers like TEMPO or BHT inhibits or completely suppresses the reaction. beilstein-journals.org

In some cases, the entire process is a cascade of radical events. For example, a visible-light-induced domino difluoroalkylation/cyclization of N-cyanamide alkenes proceeds via a radical pathway initiated by a photocatalyst. beilstein-journals.org The excited photocatalyst facilitates a SET event to generate a radical intermediate, which then undergoes a series of bond-forming reactions. beilstein-journals.org

Electrochemical methods also leverage SET processes for difluoromethylation. An efficient N-ortho-selective difluoromethylation of quinoline and isoquinoline N-oxides uses sodium difluoromethanesulfinate as the •CF2H source under constant current, proceeding through a free-radical addition and hydrogen elimination pathway. acs.org

The table below highlights the role of radical species and SET in different synthetic strategies.

Method Radical Source Radical Generation Key Radical Step Evidence Reference
Photoredox CatalysisS-(difluoromethyl)sulfonium saltSingle Electron Transfer (SET) from excited photocatalystAddition of •CF2H to an alkeneReaction inhibited by TEMPO beilstein-journals.org
EDA Complex FormationBromodifluoroacetamideSET within the EDA complexAddition of difluoroacetamide radical to an alkeneMechanistic proposal based on control experiments beilstein-journals.org
Electrochemical SynthesisSodium difluoromethanesulfinate (HCF₂SO₂Na)Anodic oxidationAddition of •CF2H to N-oxidePreliminary mechanistic studies suggesting a free-radical pathway acs.org
Visible-Light-Induced CyclizationN-cyanamide alkenesSET from excited photocatalystDomino difluoroalkylation/cyclizationMechanistic investigation via controlled experiments beilstein-journals.org

Analysis of Transition States and Rate-Determining Steps

The analysis of transition states and the identification of the rate-determining step (RDS) are critical for a deeper understanding of reaction kinetics and selectivity. While detailed computational studies specifically for this compound formation are not extensively reported in the provided context, general principles and findings from related reactions offer valuable insights.

In many multi-step reactions, the initial C-H bond activation or the formation of the key radical intermediate can be the rate-determining step. However, kinetic isotope effect (KIE) studies can help to elucidate this. For instance, in a radical cyclization of N-arylacrylamides, a KIE of 1.0 suggested that C-H bond cleavage was not the rate-determining step. beilstein-journals.org Conversely, in another study on the oxidative radical difunctionalization of N-arylacrylamides, a KIE experiment indicated that C-H bond cleavage was indeed the RDS. beilstein-journals.org

In palladium-catalyzed cross-coupling reactions, which represent another route to functionalized isoquinolines, the rate-limiting step can be the reductive elimination from the metal center. rsc.org However, stoichiometric reactions have shown that C-CF2H bond-forming reductive elimination from a palladium complex can be a facile process, even at room temperature, suggesting it is likely not the rate-limiting step in that specific catalytic cycle. rsc.org

For nucleophilic aromatic substitution-type reactions, the formation of a high-energy Meisenheimer intermediate can be a significant barrier. acs.org Concerted nucleophilic aromatic substitution (CSNAr) mechanisms, where the Meisenheimer complex is a transition state rather than an intermediate, can avoid these high-energy intermediates and facilitate the reaction. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for clarifying reaction mechanisms and understanding the origin of selectivity. acs.org For example, in an asymmetric Larock isoquinoline synthesis, DFT calculations were used to elucidate the catalytic mechanism and the origin of enantioselectivity. acs.org Similar computational approaches could be applied to analyze the transition states in this compound synthesis, providing detailed energetic profiles of the reaction pathway.

The table below summarizes findings related to rate-determining steps in relevant reactions.

Reaction Type Finding Method of Determination Reference
Oxidative Radical DifunctionalizationC-H bond cleavage in the solvent (DCM) is the rate-determining step.Kinetic Isotope Effect (KIE) experiment beilstein-journals.org
Radical Cyclization of N-arylacrylamidesC-H bond cleavage is not the rate-determining step.Kinetic Isotope Effect (KIE) of 1.0 beilstein-journals.org
Palladium-Catalyzed DifluoromethylationC-CF2H bond-forming reductive elimination is likely not the rate-limiting step.Stoichiometric reaction studies rsc.org
Asymmetric Larock Isoquinoline SynthesisThe transformation of the starting material and formation of an isoquinolinium intermediate are key kinetic events.Kinetic studies and intermediate capture experiments acs.org

Advanced Derivatization and Functionalization Strategies of 4 Difluoromethyl Isoquinoline

Regioselective Functionalization of the Isoquinoline (B145761) Core

The functionalization of the isoquinoline ring system, while a difluoromethyl group is present at the C-4 position, requires regioselective methods that can target other specific positions of the core. While direct functionalization of 4-(difluoromethyl)isoquinoline is not extensively documented, general methodologies for substituted isoquinolines provide a framework for potential transformations.

Transition metal-catalyzed C-H functionalization is a powerful tool for modifying heterocyclic compounds. For instance, palladium-catalyzed direct arylation has been used for the C-4 functionalization of dihydroisoquinolines, which are then oxidized to the corresponding 4-arylisoquinolines. rsc.orgrsc.org This heteroatom-guided C-H functionalization proceeds via electrophilic palladation and is a valuable alternative to methods requiring pre-functionalized substrates. rsc.org Such a strategy could potentially be adapted to introduce aryl groups at other positions of the this compound core, provided the directing-group strategy overcomes the electronic effects of the CF2H group.

Another approach involves the temporary dearomatization of the isoquinoline ring. A metal-free method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org The proposed mechanism involves the addition of benzoic acid to the C-1 position, forming a 1,2-dihydroisoquinoline (B1215523) intermediate that then acts as a nucleophile. acs.org While this specific method targets the C-4 position, the principle of temporary dearomatization to activate the ring for nucleophilic attack could be explored for functionalizing other positions in a pre-substituted isoquinoline.

Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) is an effective method for synthesizing isoquinoline-1-carboxamides. mdpi.com This suggests that if 4-(difluoromethyl)-1-haloisoquinoline were available, the C-1 position could be readily functionalized via cross-coupling reactions.

Functionalization StrategyPositionReagents/CatalystComments
Direct ArylationC-4Pd-catalystPrimarily demonstrated on dihydroisoquinolines, followed by oxidation. rsc.orgrsc.org
Alkylation via DearomatizationC-4Benzoic acid, vinyl ketoneMetal-free method involving a 1,2-dihydroisoquinoline intermediate. acs.org
AminocarbonylationC-1Pd(OAc)2/PPh3, CO, AminesRequires a halogen at the C-1 position for cross-coupling. mdpi.com

Incorporation of this compound into Polycyclic and Fused Heterocyclic Systems

The this compound scaffold can serve as a foundational building block for the synthesis of more complex, fused heterocyclic architectures. These larger systems are of interest in materials science and medicinal chemistry. Key examples include the formation of benzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolines and related structures.

One established method involves the reaction of substituted 2-aryl benzimidazoles with other reactants to form the fused isoquinoline system. For example, the copper-catalyzed reaction of 2-(2-bromophenyl)-1H-benzo[d]imidazoles with dibenzoylmethane (B1670423) leads to 6-arylbenzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolines. rsc.orgrsc.org This transformation proceeds through sequential α-arylation, deacylation, intramolecular nucleophilic addition, and dehydration. rsc.orgrsc.org Other approaches include palladium-catalyzed reactions of 2-bromobenzaldehyde (B122850) with phenylacetylene (B144264) and 1,2-phenylenediamine. rsc.org

More directly relevant to difluoromethylated systems, visible light-induced radical cascade reactions have been developed. A protocol for the difluoromethylation/cyclization of imidazoles with unactivated alkenes using difluoromethyltriphenylphosphonium bromide as the CF2H source yields CF2H-substituted polycyclic imidazoles. nih.govacs.org A recent study detailed the synthesis of 5-(2,2-difluoroethyl)-5,6-dihydrobenzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinoline from an N-alkenyl 2-aryl benzimidazole (B57391) via an electrochemical radical process. nih.govacs.org Similarly, a visible-light-promoted radical cyclization of benzimidazoles bearing unactivated alkenes with difluoroacetic acid and PhI(OAc)2 has been shown to produce difluoromethyl-substituted polycyclic imidazoles. beilstein-journals.orgresearchgate.net These radical-based methods are particularly powerful as they often proceed under mild conditions and tolerate a range of functional groups.

Fused SystemSynthetic ApproachKey Reagents/ConditionsResulting Structure
Benzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolinesCopper-catalyzed cascade2-(2-bromophenyl)-1H-benzo[d]imidazoles, Dibenzoylmethane, CuI, Cs2CO36-Arylbenzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolines rsc.orgrsc.org
Benzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolinesOne-pot tandem cyclizationo-Phenylenediamines, o-CyanobenzaldehydeAmino-functionalized benzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolines escholarship.orgacs.org
CF2H-Substituted Polycyclic ImidazolesVisible light-induced radical cascadeN-alkenyl benzimidazoles, [Ph3PCF2H]+Br−, Visible lightCF2H-substituted tricyclic benzimidazoles nih.govacs.org
CF2H-Substituted Polycyclic ImidazolesElectrochemical radical processN-alkenyl 2-aryl benzimidazole5-(2,2-Difluoroethyl)-5,6-dihydrobenzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinoline nih.govacs.org
Sulfonated Indolo/Benzimidazo-isoquinolinonesRadical relay addition/cyclizationActivated alkenes, Substituted-thiosulfonates, CuBr2Sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones rsc.org

Late-Stage Difluoromethylation in Complex Molecular Synthesis

Late-stage functionalization—the introduction of a key functional group at a final step of a synthetic sequence—is a highly valuable strategy. Late-stage difluoromethylation allows for the direct synthesis of this compound derivatives from complex, pre-assembled isoquinoline precursors. This approach avoids the need to carry the often-sensitive difluoromethyl group through a multi-step synthesis.

Radical difluoromethylation has become a prominent method for this purpose. A variety of reagents can serve as precursors to the difluoromethyl radical (•CF2H). A notable example is the synthesis of CF2H-containing isoquinoline-1,3-diones through a visible-light and air-promoted radical difluoromethylation/cyclization of N-benzamides. researchgate.net This metal-free catalytic method uses sodium difluoromethanesulfinate (NaSO2CF2H) as the difluoromethyl source. researchgate.net Other difluoromethyl sulfones, such as difluoromethyl benzothiazolyl-sulfone (BTSO2CF2H), have also been employed in radical reactions to synthesize difluoromethylated isoquinolinediones. sioc-journal.cncas.cn

Photoredox catalysis offers another mild and efficient pathway. Visible-light-mediated radical difluoromethylation using various CF2H radical donors has proven effective for creating CF2H-containing compounds. researchgate.net For instance, the synthesis of difluoromethylated oxindoles and quinoline-2,4-diones has been achieved through a radical difluoromethylation and cyclization of N-arylacrylamides. mdpi.com These methods often feature mild reaction conditions, operational simplicity, and broad substrate scope, making them highly attractive for late-stage functionalization. researchgate.net

MethodPrecursor TypeReagent/CatalystProduct
Radical Difluoromethylation/CyclizationN-BenzamidesNaSO2CF2H, Visible light, AirCF2H-containing isoquinoline-1,3-diones researchgate.net
Radical Difluoromethylation/CyclizationN-Benzamides or AlkynoatesDifluoromethyl benzothiazolyl-sulfone (BTSO2CF2H)Difluoromethylated isoquinolinediones or coumarins cas.cn
Photocatalyst-free Photoinduced Radical CascadeN-ArylacrylamidesDifluoromethyl phenoxathiinium saltDifluoromethylated oxindoles researchgate.net

Computational Chemistry and Theoretical Studies of 4 Difluoromethyl Isoquinoline

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the electronic structure and reactivity of organic molecules, including isoquinoline (B145761) derivatives. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.

A key aspect of understanding reactivity is the analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

In the context of substituted isoquinolines, DFT studies have shown that the nature and position of substituents significantly impact the FMO energies. nih.govconicet.gov.ar For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. conicet.gov.ar The difluoromethyl group, with its electron-withdrawing nature, is expected to stabilize the electronic structure of the isoquinoline ring system.

Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution within a molecule. These maps are instrumental in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attack.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity. nih.gov

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

DFT calculations on related quinoline (B57606) and isoquinoline systems have demonstrated the utility of these descriptors in comparing the reactivity of different derivatives. nih.govscirp.org For 4-(difluoromethyl)isoquinoline, these calculations would elucidate the electronic impact of the -CHF₂ group compared to other substituents like -CH₃ or -CF₃.

Table 1: Representative DFT-Calculated Properties for Substituted Isoquinolines

PropertyDescriptionExpected Influence of 4-CHF₂ Group
HOMO Energy Energy of the highest occupied molecular orbital.Lowered due to electron-withdrawing nature.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Lowered due to electron-withdrawing nature.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Potentially altered, influencing reactivity.
Dipole Moment Measure of the overall polarity of the molecule.Increased due to the polar C-F bonds.
Electrostatic Potential Distribution of charge on the molecular surface.Increased positive potential near the CHF₂ group.

This table presents expected trends based on general principles of electronic effects and published data on related compounds. Specific values require dedicated DFT calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.org It is an extension of DFT that allows for the calculation of electronic excited states, making it invaluable for understanding and predicting UV-visible absorption and emission spectra. rsc.orgnih.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states. escholarship.org These energies are directly related to the wavelengths of maximum absorption (λmax) in a UV-visible spectrum. The theory also provides the oscillator strength for each transition, which is a measure of its intensity. scirp.org

For fluorinated isoquinolines and related heterocycles, TD-DFT has been used to rationalize experimentally observed photophysical properties. conicet.gov.arunito.it The calculations can reveal the nature of the electronic transitions, for example, whether they are localized π→π* transitions within the aromatic system or involve intramolecular charge transfer (ICT). conicet.gov.ar In molecules with donor and acceptor groups, ICT transitions can be prominent and are often sensitive to solvent polarity. conicet.gov.ar

In the case of this compound, TD-DFT could be employed to:

Predict its UV-visible absorption spectrum.

Identify the key electronic transitions and the orbitals involved.

Assess the influence of the difluoromethyl group on the absorption maxima and intensities compared to the parent isoquinoline.

Study the properties of the first excited state (S₁), such as its geometry and dipole moment, which are crucial for understanding the fluorescence properties of the molecule.

The study of excited-state dynamics, such as the mechanisms of fluorescence and non-radiative decay, can also be aided by TD-DFT calculations. For instance, understanding the potential energy surfaces of the ground and excited states can provide insights into the Stokes shift (the difference between the absorption and emission maxima) and the quantum yield of fluorescence. unito.it

Table 2: Photophysical Data from TD-DFT Calculations for a Hypothetical Isoquinoline Derivative

ParameterDescriptionIllustrative Value
λmax (absorption) Wavelength of maximum absorption.320 nm
Excitation Energy (S₀→S₁) Energy of the lowest electronic transition.3.87 eV
Oscillator Strength (f) Intensity of the electronic transition.0.15
Nature of Transition Orbitals involved in the electronic transition.HOMO → LUMO (π→π*)

This table provides illustrative data. Actual values for this compound would need to be determined through specific TD-DFT computations.

Reaction Mechanism Modeling and Kinetic Studies (e.g., RRKM Simulations)

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can be used to model the entire reaction pathway. This involves locating and characterizing the structures and energies of reactants, transition states (TS), intermediates, and products. semanticscholar.org

The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. semanticscholar.org For example, in the synthesis of isoquinolines via cyclization reactions, DFT calculations can help to understand the role of catalysts and the stereochemical outcome of the reaction. acs.org

Once the potential energy surface for a reaction is mapped out using DFT, theoretical chemical kinetics can be applied to predict reaction rates. For unimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a sophisticated statistical model used to calculate rate constants as a function of temperature and pressure. acs.org RRKM theory requires detailed information about the vibrational frequencies of the reactant and the transition state, which are readily obtainable from DFT frequency calculations. acs.org

While direct RRKM simulations for reactions involving this compound are not extensively reported in the literature, the methodology is well-established for studying the kinetics of complex organic reactions, including those of polycyclic aromatic hydrocarbons. researchgate.netethernet.edu.et Such studies could provide valuable insights into the stability and reactivity of this compound under various conditions, particularly in high-temperature environments or photochemical processes.

Molecular Dynamics Simulations for Conformational Analysis

While the isoquinoline ring system is largely rigid, the difluoromethyl substituent at the 4-position has rotational freedom around the C-C bond connecting it to the ring. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules over time. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This allows for the sampling of different conformations and the determination of their relative populations. For this compound, MD simulations could be used to:

Investigate the preferred orientation of the difluoromethyl group relative to the isoquinoline plane.

Calculate the energy barriers for rotation around the C-CHF₂ bond.

Analyze how the conformational preferences are influenced by the solvent environment. chemrxiv.org

Study the dynamics of intermolecular interactions, for example, with solvent molecules or a biological receptor. biorxiv.org

By analyzing the MD trajectory, one can construct a free energy surface as a function of key dihedral angles, revealing the most stable conformations and the pathways for interconversion between them. chemrxiv.orgmdpi.com This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. While MD simulations are more commonly applied to larger, more flexible molecules like proteins or polymers, they can provide valuable insights into the dynamic behavior of smaller molecules like this compound, especially when studying its interactions in a complex environment. nih.govbiorxiv.org

Applications of 4 Difluoromethyl Isoquinoline in Broader Organic Synthesis

Role as a Privileged Building Block for Complex Molecules

The isoquinoline (B145761) framework is a core structure in numerous natural products and pharmaceutically active compounds, making it a privileged scaffold in drug discovery. rsc.orgajgreenchem.com The introduction of a difluoromethyl group at the 4-position can significantly influence the molecule's properties, including its metabolic stability and binding affinity to biological targets. Consequently, 4-(Difluoromethyl)isoquinoline serves as a key starting material for constructing more elaborate molecules. cymitquimica.comcymitquimica.comnumberanalytics.com

The utility of isoquinoline derivatives as building blocks is well-documented. numberanalytics.com For instance, substituted isoquinolines are synthesized and then further elaborated into more complex structures. pnas.orgpnas.org While specific examples detailing the extensive use of this compound are not abundant in the literature, the principles of its application can be inferred from the synthesis of related fluorinated heterocycles. The synthesis of various fluorinated isoquinolines, such as 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines, highlights the accessibility of such fluorinated scaffolds for further chemical manipulation. nih.gov The reactivity of the isoquinoline ring system allows for functionalization at various positions, enabling its use in the convergent synthesis of complex targets. pnas.org For example, palladium-catalyzed reactions are commonly employed to create new carbon-carbon and carbon-heteroatom bonds on the isoquinoline core, allowing for the attachment of other molecular fragments. pnas.orgmdpi.com

Scaffold Design for Chemical Space Exploration

Chemical space exploration is a critical process in drug discovery, aiming to identify novel molecular structures with desired biological activities. researchgate.netarxiv.orgmit.edu The use of unique and strategically functionalized scaffolds is central to this endeavor. The this compound scaffold offers a unique combination of a proven pharmacophore (the isoquinoline ring) and a property-modulating group (the difluoromethyl substituent).

The design of molecular libraries around a core scaffold allows for the systematic investigation of structure-activity relationships (SAR). By starting with the this compound core, chemists can generate a diverse set of derivatives by introducing various substituents at other positions of the isoquinoline ring. This exploration helps in understanding how different functional groups interact with a biological target and in optimizing the lead compound's properties. researchgate.net For example, a study on CDK8/19 inhibitors involved the introduction of a difluoromethyl group onto a 4,6-disubstituted-isoquinoline scaffold as part of their SAR exploration, although in this specific case, it led to a decrease in affinity. acs.org This finding itself is valuable as it helps to map the chemical space and define the structural requirements for biological activity. The general approach of using a central scaffold to create a library of related compounds is a cornerstone of medicinal chemistry. mdpi.comresearchgate.net

Development of Advanced Synthetic Methodologies Utilizing this compound Intermediates

The development of novel synthetic methods is crucial for advancing organic chemistry and enabling the efficient construction of complex molecules. Heterocyclic compounds, including isoquinolines, often serve as platforms for developing and showcasing new synthetic transformations. organic-chemistry.orgrsc.org

While specific methodologies that use this compound as a key intermediate are still emerging, the chemical reactivity of the closely related 4-(difluoromethyl)quinoline (B1390598) provides insights into its potential. 4-(Difluoromethyl)quinoline can undergo a variety of chemical reactions, including:

Substitution Reactions: The difluoromethyl group can potentially participate in nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline (B57606) ring can be oxidized or reduced to alter its electronic properties.

Cyclization Reactions: The compound can be used in intramolecular cyclization reactions to form more complex polycyclic structures.

For instance, the synthesis of 2-aryl-4-difluoromethyl quinolines has been achieved through an N-heterocyclic carbene (NHC)-catalyzed reaction, demonstrating a modern approach to constructing such fluorinated systems. nih.gov Furthermore, methods for the direct 1,4-difunctionalization of the parent isoquinoline have been developed, which could potentially be adapted for substrates like this compound to introduce further complexity. researchgate.net The development of transition metal-catalyzed reactions, such as those involving rhodium and palladium, has significantly expanded the toolbox for modifying isoquinoline scaffolds, including those bearing trifluoromethyl groups. mdpi.comrsc.org These types of reactions could be applied to this compound to forge new bonds and build intricate molecular architectures, thereby serving as a testbed for new synthetic strategies.

Q & A

Q. What are the recommended synthetic routes for 4-(Difluoromethyl)isoquinoline, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves multi-step procedures starting from isoquinoline precursors. Key steps include:

  • Fluorination : Introducing the difluoromethyl group via reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, optimized under anhydrous conditions to minimize hydrolysis .
  • Cyclization : Intramolecular allylic substitution or Friedel-Crafts acylation to form the isoquinoline core, monitored via thin-layer chromatography (TLC) for intermediate verification .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR . Optimization strategies include adjusting catalysts (e.g., Lewis acids for cyclization) and reaction temperatures to enhance yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard analytical workflows include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethyl proton splitting at δ 5.5–6.5 ppm) and aromatic integration .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular formula (C₁₀H₇F₂N) and rule out byproducts .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the difluoromethyl group on this compound’s reactivity and binding interactions?

The difluoromethyl group exerts both electron-withdrawing (via C-F bonds) and steric effects , altering:

  • Reactivity : Enhanced electrophilicity at the isoquinoline nitrogen, facilitating nucleophilic substitutions or coordination as a ligand in metal complexes .
  • Protein Binding : Fluorine’s van der Waals radius (~1.47 Å) enables tight fits in hydrophobic enzyme pockets, as observed in fluorinated kinase inhibitors. Computational docking (e.g., AutoDock Vina) can predict binding modes . Comparative studies with non-fluorinated analogs (e.g., methyl or trifluoromethyl derivatives) are critical to isolate electronic contributions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying IC₅₀ values in anticancer assays) may arise from:

  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols per NIH/ICH guidelines .
  • Compound Stability : Hydrolysis of the difluoromethyl group in aqueous buffers. Stability studies via LC-MS under physiological pH (7.4) are recommended .
  • Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may contribute to activity. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in assays .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
  • pKa Prediction : Quantum mechanical tools (e.g., Gaussian) model the basicity of the isoquinoline nitrogen, affected by fluorine’s inductive effects .
  • Solubility : Molecular dynamics simulations (e.g., Desmond) correlate crystal lattice energy with experimental solubility in DMSO or PBS .

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